molecular formula C15H17NO B1273953 2-{[(1-Phenylethyl)amino]methyl}phenol CAS No. 128386-95-8

2-{[(1-Phenylethyl)amino]methyl}phenol

Cat. No. B1273953
CAS RN: 128386-95-8
M. Wt: 227.3 g/mol
InChI Key: BYIZBEHMSPRAPK-UHFFFAOYSA-N
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Description

“2-{[(1-Phenylethyl)amino]methyl}phenol” is a chemical compound with the molecular formula C15H17NO . It contains a total of 35 bonds: 18 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 secondary amine (aliphatic), and 1 aromatic hydroxyl .


Synthesis Analysis

While specific synthesis methods for “2-{[(1-Phenylethyl)amino]methyl}phenol” were not found, it’s worth noting that phenethylamine, a related compound, is produced from the amino acid L-phenylalanine by the enzyme aromatic L-amino acid decarboxylase via enzymatic decarboxylation .


Molecular Structure Analysis

The molecular structure of “2-{[(1-Phenylethyl)amino]methyl}phenol” includes 35 bonds in total, with 18 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 secondary amine (aliphatic), and 1 aromatic hydroxyl .


Physical And Chemical Properties Analysis

The molecular weight of “2-{[(1-Phenylethyl)amino]methyl}phenol” is 227.3 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis of Bioactive Natural Products

This compound serves as a building block in the synthesis of bioactive natural products. Its structural complexity allows for the creation of diverse molecules with potential biological activities, such as anti-tumor and anti-inflammatory effects .

Development of Conducting Polymers

Due to its phenolic structure, it is used in the development of conducting polymers. These polymers have applications in electronics and materials science, particularly where electrical conductivity is required .

Production of Plastics, Adhesives, and Coatings

The compound improves the thermal stability and flame resistance of materials, making it valuable in the production of plastics, adhesives, and coatings. It acts as an antioxidant, ultraviolet absorber, and flame retardant .

Catalysis in Organic Synthesis

It can be used as a catalyst or a component in catalytic systems, particularly in reactions like the Friedel-Crafts reaction, which is fundamental in organic synthesis for the construction of complex organic compounds .

Pharmaceutical Research

In pharmaceutical research, it’s utilized for the synthesis of pharmacophores, which are parts of a molecular structure that is responsible for a particular biological interaction that causes a drug’s effect .

Material Science Applications

The compound’s derivatives are used as monomers for the preparation of polyamides in material science. These polyamides have several applications, including the creation of robust and heat-resistant materials .

Advanced Analytical Techniques

It may be used in advanced analytical techniques, such as in the preparation of reagents or as a standard for calibrating instruments used in chemical analysis .

Environmental Science

In environmental science, it can be applied in the study of pollutant degradation or as a model compound in the research of environmental fate of phenolic substances .

properties

IUPAC Name

2-[(1-phenylethylamino)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-12(13-7-3-2-4-8-13)16-11-14-9-5-6-10-15(14)17/h2-10,12,16-17H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYIZBEHMSPRAPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NCC2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80394858
Record name 2-{[(1-phenylethyl)amino]methyl}phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24834328
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-{[(1-Phenylethyl)amino]methyl}phenol

CAS RN

128386-95-8
Record name 2-{[(1-phenylethyl)amino]methyl}phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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